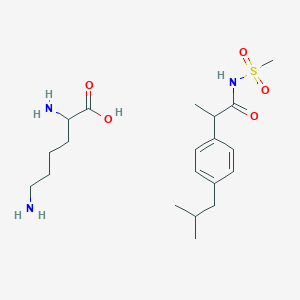
Reparixin L-lysine
Overview
Description
Reparixin L-lysine is a useful research compound. Its molecular formula is C20H35N3O5S and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Reparixin L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Reparixin L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pancreatic Islet Transplantation in Type 1 Diabetes : A study by Maffi et al. (2020) found that Reparixin did not significantly improve insulin secretion after pancreatic islet transplantation in type 1 diabetes patients. However, there was a trend for a higher percentage of subjects retaining insulin independence for 1 year after a single islet infusion in patients receiving Reparixin compared to those receiving placebo (Maffi et al., 2020).
Pharmacokinetics and Metabolism : Midgley et al. (2006) investigated the pharmacokinetics and metabolism of Reparixin in rats and dogs, revealing species differences in the drug's metabolism and elimination. The study indicated that metabolism pathways and systemic exposure differed between the two species (Midgley et al., 2006).
Metastatic Breast Cancer : Schott et al. (2017) conducted a phase Ib clinical trial to examine the safety and pharmacokinetics of Reparixin in combination with weekly paclitaxel in patients with HER-2–negative metastatic breast cancer. The treatment was found to be safe and tolerable, suggesting potential for further study in this area (Schott et al., 2017).
Traumatic Spinal Cord Injury : Gorio et al. (2007) demonstrated that Reparixin significantly counteracts secondary degeneration in rats following traumatic spinal cord injury. The treatment reduced oligodendrocyte apoptosis and neutrophil migration, leading to improved recovery of hind limb function (Gorio et al., 2007).
Cerebral Ischemia : Villa et al. (2007) found that Reparixin, administered after middle cerebral artery occlusion, ameliorates neurological function recovery and inhibits long-term inflammation, particularly in transient cerebral ischemia (Villa et al., 2007).
Liver Ischemia Reperfusion Injury : A study by de Oliveira et al. (2018) showed that Reparixin significantly decreased neutrophil influx and suppressed serum concentrations of TNF-α, IL-6, and CCL3, thus reducing tissue damage in a model of liver ischemia reperfusion injury (de Oliveira et al., 2018).
Coronary Artery Bypass Graft Surgery : Opfermann et al. (2015) conducted a study on reparixin in patients undergoing on‐pump coronary artery bypass grafting. The treatment was found to be feasible and safe, attenuating postoperative granulocytosis in peripheral blood (Opfermann et al., 2015).
Spinal Cord Injury : Marsh & Flemming (2011) showed that Reparixin reduced levels of TNF-α and CINC-1 post-spinal cord injury and decreased macrophage content in the spinal cord lesion, suggesting its potential in treating spinal cord injuries (Marsh & Flemming, 2011).
Breast Cancer : Goldstein et al. (2020) found that Reparixin appeared safe in a trial with women with HER-2-negative operable breast cancer, and flow cytometry suggested a reduction in cancer stem cells in several patients (Goldstein et al., 2020).
properties
IUPAC Name |
2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFWWFZAQBZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Reparixin L-lysine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



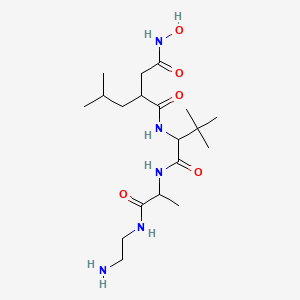
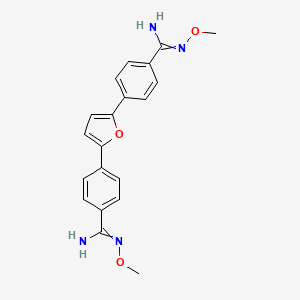
![(2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol](/img/structure/B8082178.png)
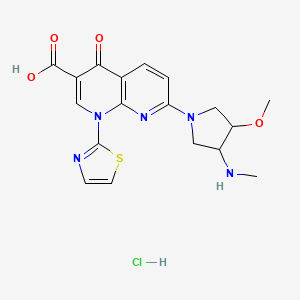
![(3S)-N-[3-Hydroxy-5-[(1,4,5,6-tetrahydro-5-hydroxy-2-pyriMidinyl)aMino] benzoyl]glycyl-3-(3-broMo-5-t-butylphenyl)-beta-alanine](/img/structure/B8082187.png)

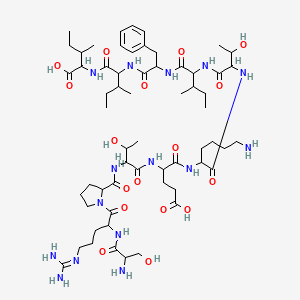
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidin-2-yl]methylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B8082219.png)
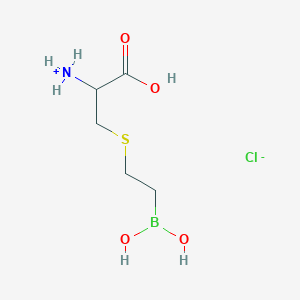
![[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide](/img/structure/B8082231.png)

![3-Oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid](/img/structure/B8082248.png)
![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/structure/B8082259.png)
![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8082266.png)